molecular formula C19H25NO5 B4997197 2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No. B4997197
M. Wt: 347.4 g/mol
InChI Key: FNKRETGBTXXBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic peptide that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves its ability to bind to specific receptors and enzymes in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of various diseases. It has also been shown to activate specific receptors such as the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. It has also been shown to have neuroprotective effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments include its ability to selectively target specific receptors and enzymes, its potential use as a drug delivery system, and its ability to cross the blood-brain barrier. However, its limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are many potential future directions for the study of 2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid. These include further studies on its anti-inflammatory and anti-tumor effects, its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases, and its use as a drug delivery system for various drugs. Additionally, studies on the structure-activity relationship of this compound could lead to the development of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been achieved using various methods. One of the most common methods is the solid-phase peptide synthesis method, which involves coupling the amino acids together on a solid support. Other methods include solution-phase synthesis, microwave-assisted synthesis, and enzymatic synthesis.

Scientific Research Applications

2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has potential applications in various scientific research areas. It has been studied for its anti-inflammatory and analgesic properties, and its ability to inhibit the activity of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-[(4-butoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-2-3-12-25-19(24)13-8-10-14(11-9-13)20-17(21)15-6-4-5-7-16(15)18(22)23/h8-11,15-16H,2-7,12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKRETGBTXXBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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